
refining experimental conditions for Aurora B
kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aurora B inhibitor 1

Cat. No.: B15587380 Get Quote

Technical Support Center: Aurora B Kinase
Assays
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals working with

Aurora B kinase assays.

Troubleshooting Guide
This guide addresses common issues encountered during Aurora B kinase assays in a

question-and-answer format.

Question: Why is my kinase activity low or absent?

Answer: Low or no kinase activity can stem from several factors. First, verify the integrity and

activity of the recombinant Aurora B kinase. Improper storage or multiple freeze-thaw cycles

can diminish enzyme activity.[1] It is recommended to aliquot the kinase upon receipt and store

it at -70°C or -80°C.[1][2]

Next, confirm the composition of your kinase assay buffer. A typical buffer includes a buffering

agent (e.g., Tris-HCl, HEPES, or MOPS), a magnesium salt (MgCl₂), a reducing agent (like

DTT), and a protein carrier such as BSA to prevent enzyme denaturation.[1][3][4][5] Ensure all

components are at the correct final concentration.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15587380?utm_src=pdf-interest
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/208/632/a2108dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/208/632/a2108dat.pdf
https://bpsbioscience.com/media/wysiwyg/Kinases/82094.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/208/632/a2108dat.pdf
https://www.promega.co.uk/-/media/files/resources/protocols/kinase-enzyme-appnotes/aurora-b-kinase-assay-protocol.pdf?rev=4f74ffdcd4ec483e92b8b9e9a6c76941&sc_lang=en
https://www.benchchem.com/pdf/Application_Notes_Experimental_Design_for_Aurora_Kinase_Inhibition_Assays.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3549034/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Finally, check your ATP and substrate concentrations. The ATP concentration should be

appropriate for the assay format and is often near the Km of the kinase for ATP, though it can

be up to 1mM in certain luminescence-based assays.[3] Ensure the substrate is soluble and

used at a concentration sufficient for detection.

Question: I'm observing high background signal in my assay. What could be the cause?

Answer: High background can obscure your results, particularly in luminescence or

fluorescence-based assays. One common cause is the quality of the reagents. Ensure that the

ATP solution is free of contaminating ADP, which can be a significant issue in ADP-detection

assays like ADP-Glo™.[2][3][6]

Another potential source of high background is non-enzymatic phosphorylation or signal

generation. To identify the source, include proper controls in your experimental setup. A "no

enzyme" control, where the kinase is omitted from the reaction, is essential to determine the

level of background signal originating from the substrate and buffer components.[2][4] A "no

substrate" control can also help pinpoint issues with the kinase preparation itself.

For cellular assays, incomplete cell lysis or carryover of media components can interfere with

signal detection. Ensure thorough washing of cells and complete lysis using an appropriate

buffer.[4]

Question: My IC₅₀ values for a known inhibitor are inconsistent or different from published

values. Why?

Answer: Discrepancies in IC₅₀ values can arise from variations in experimental conditions. The

concentration of ATP used in the assay is a critical factor. Since many inhibitors are ATP-

competitive, a higher ATP concentration will necessitate a higher inhibitor concentration to

achieve 50% inhibition, leading to a rightward shift in the IC₅₀ value.[7]

The purity and stability of the inhibitor are also crucial. Verify the concentration of your inhibitor

stock and ensure it is fully dissolved. The final concentration of the solvent (commonly DMSO)

should be consistent across all wells and typically should not exceed 1%.[2][6]

Assay incubation times for both the kinase reaction and signal detection can also influence the

results.[2][4] Adhering to a consistent, optimized protocol is key for reproducible IC₅₀
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determination. Finally, the specific recombinant Aurora B construct and the substrate used can

affect inhibitor potency.

Frequently Asked Questions (FAQs)
Q1: What are the key components of an Aurora B kinase assay buffer?

A1: A typical Aurora B kinase assay buffer contains a buffering agent to maintain pH (e.g., 40

mM Tris pH 7.5), a divalent cation essential for kinase activity (e.g., 20 mM MgCl₂), a protein to

stabilize the enzyme (e.g., 0.1 mg/mL BSA), and a reducing agent to maintain a reducing

environment (e.g., 50 µM DTT).[3][4]

Q2: Which substrates are commonly used for Aurora B kinase assays?

A2: Common substrates for in vitro Aurora B kinase assays include Myelin Basic Protein (MBP)

and Histone H3.[4][5][8] Specific peptide substrates are also utilized in some kit-based assays.

[9] For cellular assays, the phosphorylation of endogenous Histone H3 at Serine 10 is a widely

used marker of Aurora B activity.[4][5][10]

Q3: What are the recommended controls for an Aurora B kinase assay?

A3: To ensure data quality, several controls are essential:

Positive Control: A reaction with all components, including active Aurora B kinase, to

demonstrate that the assay is working.[4]

Negative Control (Blank): A reaction mixture without the kinase to measure the background

signal.[2][4]

Vehicle Control: For inhibitor studies, a control containing the solvent (e.g., DMSO) used to

dissolve the inhibitor, to account for any solvent effects.[4]

Q4: How can I measure Aurora B activity in a cellular context?

A4: You can assess cellular Aurora B activity by measuring the phosphorylation of its

downstream substrates. A common method is to perform a Western blot on cell lysates using

an antibody specific for phosphorylated Histone H3 at Serine 10 (pH3S10).[4] Alternatively,
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ELISA-based methods or high-content imaging can be used to quantify the levels of pH3S10 in

treated cells.[10]

Data Presentation
Table 1: Comparison of Aurora B Kinase Assay Buffer
Compositions

Component Concentration Range Source / Reference

Buffer
25-50 mM Tris-HCl, HEPES, or

MOPS
[1][3][5][8]

pH 7.2 - 7.5 [1][3][5][8]

MgCl₂ 10-25 mM [1][3][5][8]

BSA 0.1 mg/mL [3][4]

DTT 0.05-2 mM [3][5][8]

Glycerol 2-phosphate 12.5-25 mM [1][8]

EGTA/EDTA 0.1-5 mM [1]

Na₃VO₄ 0.1-0.5 mM [5][8]

Table 2: Typical ATP and Substrate Concentrations in
Aurora B Assays
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Component Assay Type
Typical
Concentration

Source / Reference

ATP
Luminescence (ADP-

Glo™)

10-100 µM (up to 1

mM)
[2][3]

ATP
Radioactive (γ-³²P-

ATP)
100-250 µM [1][5][8]

Myelin Basic Protein

(MBP)

Luminescence /

Radioactive
1 mg/mL [1][2][4]

Histone H3
Western Blot /

Radioactive
0.2 - 1 µ g/reaction [5][8]

Experimental Protocols
Protocol 1: In Vitro Luminescence-Based Aurora B
Kinase Assay (Adapted from ADP-Glo™)

Reagent Preparation:

Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA,

50 µM DTT).[3][4]

Prepare a master mix containing the desired concentrations of substrate (e.g., Myelin

Basic Protein) and ATP in the 1x Kinase Assay Buffer.[7]

Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer. Ensure the final

DMSO concentration is constant (e.g., ≤1%).[7]

Dilute recombinant Aurora B kinase to the desired concentration in 1x Kinase Assay

Buffer.[4]

Assay Plate Setup (96-well white plate):

Add 2.5 µL of the diluted inhibitor or vehicle control to the appropriate wells.[4]

Add 5 µL of the substrate/ATP master mix to all wells.[4]
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To the "Blank" or "no enzyme" control wells, add 2.5 µL of 1x Kinase Assay Buffer.[4]

Initiate the reaction by adding 2.5 µL of diluted Aurora B kinase to all wells except the

"Blank".[4]

Kinase Reaction:

Incubate the plate at 30°C or room temperature for 45-60 minutes.[4][7]

Signal Detection:

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. The

volume is typically equal to the reaction volume (e.g., 10 µL).[4]

Incubate at room temperature for 40 minutes.[7]

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

The volume is typically double the reaction volume (e.g., 20 µL).[4]

Incubate at room temperature for 30-45 minutes.[4]

Measure luminescence using a plate reader.[4]

Protocol 2: Cellular Assay for Aurora B Activity via
Western Blot

Cell Treatment:

Seed cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with a dose range of the Aurora B inhibitor for the desired time (e.g., 1-24

hours). Include a vehicle-treated control.[4]

Protein Lysate Preparation:

Wash the cells with ice-cold PBS.[4]
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Add ice-cold Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to

each well.[4]

Scrape the cells and transfer the lysate to a microfuge tube.[4]

Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15

minutes at 4°C.[4]

Collect the supernatant, which contains the total cell lysate.[4]

Protein Quantification:

Determine the protein concentration of each lysate using a standard method like the BCA

assay.[4]

Western Blotting:

Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding

sample buffer and boiling.[4]

Load 20-30 µg of protein per lane on an SDS-PAGE gel.[4]

Perform electrophoresis to separate the proteins by size.

Transfer the separated proteins to a PVDF membrane.[4]

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10).

Also, probe a separate membrane or strip and re-probe the same membrane for total

Histone H3 or a loading control like GAPDH or β-actin.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody.[4]

Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging

system.[4]
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Caption: Simplified Aurora B signaling pathway during mitosis.
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Caption: General experimental workflows for Aurora B kinase assays.
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Caption: Troubleshooting decision tree for Aurora B kinase assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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